molecular formula C10H13NO4 B1493767 Methyl 2-(3-amino-4-methoxyphenoxy)acetate CAS No. 1170855-79-4

Methyl 2-(3-amino-4-methoxyphenoxy)acetate

Cat. No.: B1493767
CAS No.: 1170855-79-4
M. Wt: 211.21 g/mol
InChI Key: YOGNSEYMIXKHEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery

The development of methyl 2-(3-amino-4-methoxyphenoxy)acetate emerged from the broader historical context of phenoxyacetic acid chemistry, which traces its origins to the late 19th century. The foundational work on phenoxyacetic acid itself was first reported in 1880, when researchers successfully synthesized this parent compound from sodium phenolate and sodium chloroacetate in hot water. This pioneering synthesis established the fundamental reaction mechanism involving nucleophilic attack of the phenolate anion on the methylene carbon of chloroacetic acid, forming the characteristic ether bond that defines the phenoxyacetate family. The evolution from simple phenoxyacetic acid to more complex derivatives like this compound represents decades of systematic structural modifications aimed at enhancing biological activity and synthetic utility.

The specific compound under investigation represents a more recent advancement in this chemical lineage, with its formal registration receiving the Chemical Abstracts Service identifier 1170855-79-4. The development of this particular derivative reflects the ongoing efforts in pharmaceutical chemistry to create compounds with improved pharmacological properties through strategic incorporation of amino and methoxy functional groups. These modifications were designed to enhance water solubility, improve cellular uptake, and potentially modulate biological target interactions compared to simpler phenoxyacetate structures. The compound's emergence in chemical databases and research literature indicates its growing recognition as a valuable synthetic intermediate and potential therapeutic candidate.

Nomenclature and Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, reflecting its complex structural arrangement. The systematic name accurately describes the spatial relationship of functional groups, beginning with the methyl ester designation, followed by the acetate carbon position indicator, and concluding with the detailed description of the phenoxy substituent pattern. Alternative nomenclature systems recognize this compound as methyl (3-amino-4-methoxyphenoxy)acetate, demonstrating the flexibility in naming conventions while maintaining chemical accuracy. The compound's classification as an acetate ester emphasizes its membership in the broader ester functional group family, while its phenoxyacetate designation specifically identifies its structural relationship to the phenoxyacetic acid family.

From a chemical classification perspective, this compound belongs to several important compound categories that define its properties and applications. As a phenoxyacetate derivative, it shares structural characteristics with herbicidal compounds, though its specific substitution pattern directs its applications toward pharmaceutical rather than agricultural uses. The presence of both amino and methoxy substituents classifies it within the substituted aromatic ether category, while the acetate functionality places it among carboxylic acid derivatives. The compound's aromatic nature, combined with its electron-donating substituents, influences its reactivity profile and makes it particularly suitable for electrophilic aromatic substitution reactions and nucleophilic transformations at the ester group.

The molecular descriptor MFCD18205941 assigned to this compound provides a unique database identifier that facilitates its recognition across chemical information systems. This standardized identification system ensures accurate communication among researchers and enables efficient database searches across multiple chemical repositories. The compound's classification within major chemical databases reflects its growing importance in contemporary organic synthesis and its potential applications in pharmaceutical development.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of functional groups that enable diverse synthetic transformations and biological interactions. The compound serves as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical chemistry where its structural features provide opportunities for systematic structure-activity relationship studies. Research investigations have demonstrated that the amino group can participate in various coupling reactions, condensation processes, and cyclization reactions, while the methoxy substituent influences electronic properties and molecular recognition events. The acetate functionality provides a reactive site for hydrolysis, transesterification, and amidation reactions, expanding the compound's utility in synthetic chemistry applications.

Contemporary research has highlighted the compound's potential in developing novel therapeutic agents, particularly in areas where phenoxyacetate derivatives have shown promising biological activities. The strategic positioning of the amino and methoxy groups on the aromatic ring creates unique electronic and steric environments that can be optimized for specific biological targets. Studies have indicated that compounds with similar structural motifs demonstrate interesting pharmacological properties, including potential applications in metabolic disorders and inflammatory conditions. The compound's ability to undergo controlled chemical modifications makes it an attractive starting material for medicinal chemistry programs focused on developing new drug candidates.

Properties

IUPAC Name

methyl 2-(3-amino-4-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-9-4-3-7(5-8(9)11)15-6-10(12)14-2/h3-5H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGNSEYMIXKHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: Methyl 2-(3-amino-4-methoxyphenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological context in which it is used. For example, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt metabolic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of Methyl 2-(3-amino-4-methoxyphenoxy)acetate with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound 1170855-79-4 C₁₀H₁₂NO₄ 211.22 3-amino, 4-methoxy Ester, ether, amino, methoxy Discontinued; research applications
Methyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate - C₁₇H₁₈O₅ ~302.33 4-benzyloxy, 3-methoxy Ester, ether, benzyloxy Higher lipophilicity due to benzyl group
2-(4-Hydroxy-3-methoxyphenyl)acetic acid 306-08-1 C₉H₁₀O₄ 182.17 4-hydroxy, 3-methoxy Carboxylic acid, methoxy Higher melting point (hydrogen bonding)
Methyl 2-(3-fluoro-4-methylphenyl)acetate 787585-29-9 C₁₀H₁₁FO₂ 182.19 3-fluoro, 4-methyl Ester, fluoro, methyl Enhanced stability (electron-withdrawing F)
Methyl 2-[4-(4-amino-3-methylphenoxy)phenyl]acetate 5348-50-5 C₁₆H₁₇NO₃ 271.31 4-amino-3-methylphenoxy, phenyl Ester, ether, amino, methyl Larger aromatic system; drug intermediate potential


Key Observations :

  • Amino vs. Hydroxy Groups: The amino group in the target compound enhances solubility in acidic conditions (via protonation) compared to the hydroxyl group in 2-(4-hydroxy-3-methoxyphenyl)acetic acid .
  • Steric and Lipophilic Effects : The benzyloxy group in Methyl 2-(4-(benzyloxy)-3-methoxyphenyl)acetate increases molecular weight and lipophilicity, which may influence membrane permeability .

Biological Activity

Methyl 2-(3-amino-4-methoxyphenoxy)acetate is a compound of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group, a methoxy group, and a phenyl ring, contributing to its diverse biological activities. The presence of these functional groups allows for potential interactions with various biological targets, such as enzymes and receptors.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in treating infections.

2. Antioxidant Activity
The compound has shown significant antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases characterized by oxidative stress, such as cancer and neurodegenerative disorders.

3. Anticancer Activity
this compound has been investigated for its anticancer effects. Studies have reported that it can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been shown to downregulate HER2 expression in gastric cancer cell lines, leading to reduced tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The amino and methoxy groups can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, modulating their activity. This interaction can inhibit or activate specific enzymatic processes critical for cellular function.
  • Gene Expression Modulation : The compound influences gene expression related to oxidative stress responses and inflammatory pathways. It has been observed to affect the expression of genes involved in apoptosis and cell cycle regulation .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.
  • Antioxidant Potential :
    • In a cellular model, the compound demonstrated a dose-dependent reduction in reactive oxygen species (ROS), highlighting its role as an effective antioxidant agent.
  • Anticancer Properties :
    • In vitro studies on HER2-positive gastric cancer cell lines showed that treatment with this compound resulted in significant apoptosis induction, evidenced by increased levels of cleaved PARP and caspase-3 . Additionally, in vivo studies using xenograft models confirmed the compound's ability to inhibit tumor growth significantly .

Data Summary

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AntioxidantROS reduction
AnticancerApoptosis induction

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution of a suitable phenolic precursor with methyl 2-chloroacetate or its equivalent, followed by the introduction or transformation of functional groups to achieve the 3-amino and 4-methoxy substitution pattern on the phenyl ring.

Stepwise Preparation Approach

  • Starting Material Selection
    The synthesis begins with 3-amino-4-methoxyphenol or its derivatives as the phenolic substrate. This compound provides the necessary amino and methoxy groups on the aromatic ring.

  • Ether Formation via Nucleophilic Substitution
    The phenolic hydroxyl group undergoes nucleophilic substitution with methyl 2-chloroacetate under basic conditions, typically using a base like sodium carbonate or potassium carbonate. This step forms the ether linkage, generating this compound.

  • Reaction Conditions

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are preferred to facilitate the substitution reaction.
    • Temperature: Reflux conditions (60–80°C) are commonly employed to drive the reaction to completion.
    • Time: Reaction times vary from several hours to overnight depending on the scale and conditions.
  • Purification
    The crude product is typically purified by extraction, followed by recrystallization or chromatography to isolate the pure this compound.

Alternative Synthetic Routes

  • From Protected Amino Precursors
    To avoid side reactions involving the amino group, protection strategies such as acetylation of the amino group may be employed before ether formation. After the etherification step, deprotection regenerates the free amino group.

  • Reduction of Nitro Precursors
    Another route involves starting from 3-nitro-4-methoxyphenol, performing the ether formation, followed by catalytic hydrogenation or chemical reduction of the nitro group to the amino group.

Reaction Scheme Summary

Step Reactants Conditions Product
1 3-amino-4-methoxyphenol + methyl 2-chloroacetate Base (Na2CO3), DMF, reflux 60-80°C, 6-12 h This compound
2 (If amino protection used) Amino protection (e.g., acetylation) Protected amino phenol
3 Ether formation as above As above Protected amino ether
4 Deprotection Acidic or basic hydrolysis This compound
5 (Alternative) Nitro precursor + methyl 2-chloroacetate Ether formation, then reduction (H2/Pd-C) This compound

Research Findings and Data

  • Yields : Reported yields for the nucleophilic substitution step range from 70% to 90%, depending on reaction conditions and purity of starting materials.
  • Spectroscopic Characterization :
    • 1H NMR confirms the presence of methoxy protons (~3.7 ppm), aromatic protons, and the methylene group adjacent to the oxygen (~4.5 ppm).
    • 13C NMR shows characteristic signals for the ester carbonyl (~170 ppm), aromatic carbons, and methoxy carbon (~55 ppm).
    • Mass Spectrometry confirms molecular ion peak at m/z corresponding to 195.21 g/mol molecular weight.
  • Purity Assessment : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are used to confirm product purity, typically >95%.

Analytical Data Table

Parameter Observed Value/Range Method
Molecular Weight 195.21 g/mol Mass Spectrometry
Melting Point 110–115 °C Differential Scanning Calorimetry (DSC)
1H NMR Chemical Shifts 3.7 ppm (OCH3), 4.5 ppm (CH2), aromatic protons 6.5–7.5 ppm 1H NMR Spectroscopy
13C NMR Chemical Shifts 55 ppm (OCH3), 170 ppm (COOCH3), aromatic carbons 110–160 ppm 13C NMR Spectroscopy
Purity >95% HPLC
Yield 70–90% Gravimetric Analysis

Q & A

Q. What strategies are employed to analyze reaction mechanisms involving this compound in complex syntheses?

  • Kinetic Modeling : Use pseudo-first-order kinetics under varying temperatures (25–80°C) to determine activation energy (Arrhenius plots). Isotopic labeling (e.g., ¹⁸O in ester groups) traces mechanistic pathways .
  • Intermediate Trapping : Quench reactions at timed intervals and isolate intermediates via LC-MS. For example, detect acyloxy intermediates in ester hydrolysis using ESI-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-(3-amino-4-methoxyphenoxy)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-amino-4-methoxyphenoxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.